2-[1-(Triphenylmethyl)-1H-imidazol-2-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione is a complex organic compound that features both imidazole and isoindoline-1,3-dione moieties.
Preparation Methods
The synthesis of 2-(1-trityl-1H-imidazol-2-yl)isoindoline-1,3-dione typically involves the reaction of imidazole derivatives with phthalic anhydride or its derivatives. One common method includes the condensation of 2-aminoimidazole with phthalic anhydride in the presence of a suitable solvent like acetic acid . Another approach involves the use of tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder reaction, which forms multifunctionalized isoindole-1,3-dione derivatives .
Chemical Reactions Analysis
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often involving the imidazole ring.
Reduction: Reduction reactions can modify the imidazole or isoindoline-1,3-dione moieties.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is used in the development of new materials, such as dyes and polymer additives.
Mechanism of Action
The mechanism of action of 2-(1-trityl-1H-imidazol-2-yl)isoindoline-1,3-dione involves its interaction with various molecular targets. For instance, it can modulate dopamine receptors, suggesting potential antipsychotic applications . Additionally, it may inhibit β-amyloid protein aggregation, indicating a role in treating Alzheimer’s disease . The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
2-(1-Trityl-1H-imidazol-2-yl)isoindoline-1,3-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a nitrogen heterocycle and have diverse biological activities, including antiviral and anticancer properties.
Other isoindoline-1,3-dione derivatives: These compounds share the phthalimide core and exhibit various biological effects, such as antimicrobial and analgesic activities.
Properties
CAS No. |
185563-92-2 |
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Molecular Formula |
C30H21N3O2 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(1-tritylimidazol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C30H21N3O2/c34-27-25-18-10-11-19-26(25)28(35)33(27)29-31-20-21-32(29)30(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21H |
InChI Key |
NZWBLZZDAZWKAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4N5C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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